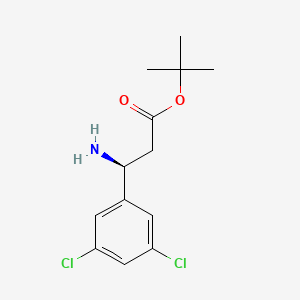

Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate

Description

Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral β-amino ester featuring a tert-butyl ester group, a stereospecific (3S)-amino moiety, and a 3,5-dichlorophenyl substituent. This compound is structurally significant in pharmaceutical synthesis, particularly as a precursor or intermediate for active pharmaceutical ingredients (APIs). The 3,5-dichlorophenyl group contributes electron-withdrawing effects and lipophilicity, which may influence binding interactions in drug targets .

Properties

Molecular Formula |

C13H17Cl2NO2 |

|---|---|

Molecular Weight |

290.18 g/mol |

IUPAC Name |

tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate |

InChI |

InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3/t11-/m0/s1 |

InChI Key |

PRHYOWCKSNTRTN-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and tert-butyl acrylate.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,5-dichlorobenzaldehyde and tert-butyl acrylate in the presence of a base such as sodium hydride.

Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.

Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Key Differences :

- Ester Group : The methyl ester (CAS 1213081-03-8) lacks the tert-butyl group, reducing steric hindrance and lipophilicity. This may increase solubility in polar solvents but decrease stability under acidic or enzymatic conditions compared to the tert-butyl analogue .

- Hydrochloride Salt: Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS 1423040-66-7) has a molecular weight of 284.57 due to the HCl counterion, enhancing water solubility for pharmaceutical formulations .

Physicochemical Properties :

Substituent Variations on the Phenyl Ring

3-(Trifluoromethyl)phenyl Derivative

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate (C₁₁H₁₂F₃NO₂, MW 247.21) replaces the dichlorophenyl group with a trifluoromethylphenyl moiety. The CF₃ group is strongly electron-withdrawing and lipophilic, which may alter electronic distribution and receptor binding compared to chlorine substituents. However, its lower molecular weight and reduced halogen content could affect metabolic pathways .

3,5-Dimethoxy and 3,5-Difluorophenyl Derivatives

notes analogues with 3,5-dimethoxy or 3,5-difluorophenyl groups. Methoxy substituents are electron-donating, increasing electron density on the aromatic ring, while fluorine atoms provide moderate electron-withdrawing effects. These variations impact solubility and reactivity in synthetic routes .

Stereochemical and Functional Group Modifications

(2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate

This analogue () introduces a hydroxyl group at the 2-position and a phenyl ring instead of 3,5-dichlorophenyl. The absence of chlorine atoms diminishes lipophilicity and electron-deficient character .

Supplier Landscape and Industrial Relevance

- Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate: Limited direct supplier data, but analogues like the methyl ester are supplied by LABTER PHARMATECH, SINO High Goal, and Hebei Boxin Biotechnology .

- Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride: Produced by MolCore under ISO-certified processes, emphasizing its role in high-purity API manufacturing .

- Global Suppliers : UkrOrgSynthesis Ltd. (Ukraine) and others provide trifluoromethylphenyl derivatives, reflecting demand for diverse substitution patterns .

Biological Activity

Tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H17Cl2NO2

- Molecular Weight : 290.18 g/mol

- CAS Number : 202071-95-2

The compound features a tert-butyl group and a dichlorophenyl moiety, which are crucial for its biological activity. The presence of amino and ester functional groups enhances its solubility and reactivity.

Biological Mechanisms

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives with dichlorophenyl groups can exhibit significant antimicrobial properties. For instance, compounds bearing similar structures have demonstrated zones of inhibition ranging from 9 to 20 mm against various pathogens .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may inhibit the growth of certain cancer cells by inducing apoptosis or cell cycle arrest .

- Enzyme Inhibition : The interaction of this compound with specific enzymes could modulate metabolic pathways, potentially leading to therapeutic effects in diseases related to enzyme dysregulation.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Antimicrobial Efficacy :

- Cytotoxicity Assays :

-

Mechanism of Action :

- Detailed mechanistic studies revealed that the compound interacts with cellular receptors involved in apoptosis pathways, suggesting its potential as an anticancer agent. The modulation of these pathways could lead to enhanced therapeutic outcomes in cancer treatment.

Comparative Table of Biological Activities

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mode of Action |

|---|---|---|---|

| This compound | Moderate | 25 µM | Enzyme inhibition and apoptosis |

| Related Compound A | High | 15 µM | Receptor modulation |

| Related Compound B | Low | 30 µM | Direct cytotoxic effects |

Q & A

Basic: What are the recommended synthesis and purification methods for tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate?

Answer:

The synthesis typically involves a multi-step process:

- Key steps : (i) Formation of the propanoate backbone via esterification or coupling reactions, (ii) introduction of the 3,5-dichlorophenyl group under controlled conditions, and (iii) stereospecific incorporation of the amino group.

- Conditions : Use of catalysts like bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane at 0°C for 16 hours to optimize tert-butylation yields .

- Purification : Flash column chromatography with gradients of hexane/ethyl acetate (10:1 to 20:1) is effective for isolating the compound in >76% purity .

- Analytical validation : Confirm stereochemical integrity via chiral HPLC and structural identity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 1.45 ppm for tert-butyl protons) .

Advanced: How do stereochemical challenges during synthesis impact the enantiomeric purity of this compound?

Answer:

The (3S)-configuration is critical for biological activity. Common pitfalls include:

- Racemization risk : During amino group introduction, basic conditions or prolonged heating may induce racemization. Mitigate via low-temperature reactions (e.g., <5°C) and non-nucleophilic bases .

- Resolution methods : Chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases can isolate the desired enantiomer .

- Validation : Compare optical rotation ([α]D) with literature values (e.g., +15.2° in methanol) to confirm purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Structural confirmation :

- NMR : <sup>1</sup>H NMR (tert-butyl singlet at 1.45 ppm), <sup>13</sup>C NMR (carbonyl at ~170 ppm) .

- Mass spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 304.1) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns .

- Stereochemical analysis : Chiral HPLC or polarimetry .

Advanced: How does the 3,5-dichlorophenyl substituent influence reaction kinetics in downstream derivatization?

Answer:

The electron-withdrawing Cl groups:

- Slow nucleophilic substitution : Reduce reactivity at the β-carbon due to decreased electron density. Use strong nucleophiles (e.g., Grignard reagents) or Pd-catalyzed cross-coupling .

- Steric effects : Ortho-chlorines hinder access to the amino group. Optimize via microwave-assisted reactions to enhance reaction rates .

- Byproduct formation : Monitor for dechlorination (e.g., via GC-MS) under reductive conditions .

Basic: What are the stability considerations for storage and handling?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Hydrolysis risk : The tert-butyl ester is prone to acidic/basic hydrolysis. Use anhydrous solvents (e.g., THF) and avoid prolonged exposure to moisture .

- Degradation markers : Monitor via TLC (Rf = 0.3 in hexane/EtOAc 3:1) for hydrolysis products .

Advanced: How can conflicting data on byproduct formation in synthesis routes be resolved?

Answer:

- Case study : Thionyl chloride-mediated reactions may yield 3,3',5,5'-tetra(tert-butyl)diphenoquinone as a byproduct .

- Resolution strategies :

Basic: What pharmacological screening approaches are applicable to this compound?

Answer:

- In vitro assays :

- Enzyme inhibition : Test against serine hydrolases or proteases (IC50 determination).

- Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .

- Target identification : Use SPR (surface plasmon resonance) to assess binding to biological targets (e.g., kinases) .

Advanced: How do solvent polarity and temperature affect the compound’s reactivity in catalytic asymmetric synthesis?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric hydrogenation, improving enantiomeric excess (ee) to >90% .

- Temperature optimization : Lower temperatures (-20°C) favor kinetic control, reducing racemization .

- Catalyst selection : Chiral Ru-BINAP complexes achieve higher ee (e.g., 95%) compared to Rh catalysts .

Basic: What spectroscopic signatures distinguish this compound from its (3R)-enantiomer?

Answer:

- Vibrational circular dichroism (VCD) : Distinct peaks at 1250 cm<sup>-1</sup> for the (3S)-enantiomer .

- NMR diastereotopicity : Split signals for β-protons in the (3R)-form due to reduced symmetry .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3CL protease) to model binding poses .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

- QSAR models : Correlate Cl-substituent positions with bioactivity (e.g., IC50 values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.